

URMC-099 In Vitro Application Notes and Protocols

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Compound of Interest

Compound Name: URMC-099

Cat. No.: B612249

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Introduction

URMC-099 is a potent, brain-penetrant, and orally bioavailable small molecule inhibitor of mixed-lineage kinases (MLKs), particularly targeting MLK3.[1][2][3] It also exhibits inhibitory activity against other kinases, including MLK1, MLK2, Dual Leucine Zipper Kinase (DLK), Leucine-Rich Repeat Kinase 2 (LRRK2), and Abelson murine leukemia viral oncogene homolog 1 (ABL1).[4][5] This broad-spectrum activity allows **URMC-099** to modulate critical signaling pathways involved in neuroinflammation and neuronal degeneration.[3][6][7] Preclinical studies have demonstrated its efficacy in various models of neurodegenerative diseases, including HIV-1-associated neurocognitive disorders (HAND), Alzheimer's disease, and multiple sclerosis, primarily through its anti-inflammatory and neuroprotective effects.[1][3][7][8][9] **URMC-099** has been shown to reduce the production of pro-inflammatory cytokines, protect neurons from damage, and shift microglia towards a more protective, anti-inflammatory phenotype.[3][6][8][9][10]

These application notes provide detailed protocols for in vitro assays to characterize the activity of **URMC-099**, including its kinase inhibitory profile, its effects on microglial activation and function, and its neuroprotective properties.

Data Presentation

Table 1: Kinase Inhibition Profile of **URMC-099**

Kinase	IC50 (nM)
MLK1	19
MLK2	42
MLK3	14
DLK	150
LRRK2	11
ABL1	6.8
ABL1 (T315I)	3
FLT3	4
FLT1	39
SGK	67
AurA	108
AurB	123
ROCK2	111
c-MET	177
TRKA	85

Data compiled from multiple sources.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Cellular Activity of **URMC-099**

Cell Line	Assay	IC50 (μM)
BV-2 (mouse microglia)	Inhibition of LPS-induced TNFα release	0.46
HEK293	Inhibition of human ERG tail current	21

[2]

Experimental Protocols

Kinase Inhibition Assay

This protocol describes a general biochemical assay to determine the IC50 of **URMC-099** against a specific kinase.

Materials:

- Recombinant human kinase (e.g., MLK3)
- Kinase-specific substrate and corresponding antibody
- ATP
- **URMC-099**
- Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% BSA)
- Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent
- White, opaque 96-well plates

Procedure:

- Prepare a serial dilution of **URMC-099** in DMSO, then dilute further in assay buffer. The final DMSO concentration should be ≤1%.

- Add 5 μ L of the diluted **URMC-099** or vehicle (DMSO in assay buffer) to the wells of a 96-well plate.
- Add 5 μ L of the kinase solution to each well.
- Initiate the reaction by adding 10 μ L of a solution containing the substrate and ATP. The final ATP concentration should be at or near the K_m for the specific kinase.
- Incubate the plate at 30°C for 1 hour.
- Equilibrate the plate to room temperature for 5-10 minutes.
- Add 20 μ L of the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
- Incubate at room temperature for 10 minutes.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each **URMC-099** concentration relative to the vehicle control.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Microglial Cytokine Release Assay

This protocol details the measurement of cytokine release from microglial cells (e.g., BV-2 cell line or primary microglia) in response to an inflammatory stimulus and treatment with **URMC-099**.

Materials:

- BV-2 cells or primary microglia
- Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
- Lipopolysaccharide (LPS) or other inflammatory stimulus (e.g., HIV-1 Tat protein)[[11](#)]
- **URMC-099**

- Phosphate-buffered saline (PBS)
- ELISA or Luminex kits for desired cytokines (e.g., TNF α , IL-1 β , IL-6, IL-4, IL-13)[8][11]

Procedure:

- Seed BV-2 cells in a 24-well plate at a density of 2×10^5 cells/well and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **URMC-099** (e.g., 10 nM - 1 μ M) or vehicle (DMSO) for 1 hour.[11]
- Stimulate the cells with LPS (e.g., 100 ng/mL) or another agonist for 4-24 hours.[11]
- Collect the cell culture supernatant and centrifuge to remove any cellular debris.
- Measure the concentration of cytokines in the supernatant using a commercially available ELISA or Luminex kit, following the manufacturer's instructions.
- Normalize cytokine levels to the total protein concentration of the remaining cell lysate if desired.
- Analyze the data to determine the effect of **URMC-099** on cytokine production.

JNK Phosphorylation Western Blot Assay

This protocol describes how to assess the effect of **URMC-099** on the phosphorylation of JNK, a downstream target of MLK3.

Materials:

- BV-2 cells
- Complete culture medium
- HIV-1 Tat protein or another stimulus for JNK activation
- **URMC-099**

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies: anti-phospho-JNK (p-JNK), anti-total-JNK (t-JNK), and anti- β -actin (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Plate BV-2 cells in 6-well plates and grow to 80-90% confluency.
- Pre-treat the cells with **URMC-099** (e.g., 100 nM) or vehicle for 1 hour.[\[11\]](#)
- Stimulate the cells with HIV-1 Tat (e.g., 1 μ g/mL) for 30 minutes.[\[11\]](#)
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of each lysate using a BCA assay.
- Separate equal amounts of protein (e.g., 20-30 μ g) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against p-JNK overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate.

- Strip the membrane and re-probe for t-JNK and β -actin to ensure equal loading.
- Quantify the band intensities using densitometry software.

Microglial Phagocytosis of Amyloid- β Assay

This protocol is for assessing the effect of **URMC-099** on the phagocytic capacity of microglia using fluorescently labeled amyloid- β (A β).

Materials:

- Primary microglia or BV-2 cells
- Poly-D-lysine (PDL) coated coverslips in a 24-well plate
- Complete culture medium
- Fluorescently labeled A β 42 peptides (e.g., HiLyte™ Fluor 488-labeled A β 42)
- **URMC-099**
- 4% Paraformaldehyde (PFA) in PBS
- DAPI stain
- Fluorescence microscope

Procedure:

- Seed microglia onto PDL-coated coverslips in a 24-well plate at a density of 50,000 cells/cm².^{[4][8]}
- Allow the cells to adhere and recover for 24 hours.^[4]
- Prepare aggregated fluorescent A β 42 by diluting the stock solution to a final concentration of 500 nM in DMEM and incubating at 37°C for 1 hour.^[4]
- Pre-treat the microglial cells with **URMC-099** or vehicle for 1 hour.

- Replace the culture medium with the A β 42-containing medium and incubate at 37°C for 1 hour.[\[4\]](#)
- Wash the cells thoroughly five times with ice-cold PBS to remove extracellular A β 42.[\[4\]](#)
- Fix the cells with 4% PFA for 15 minutes.[\[4\]](#)
- Counterstain the nuclei with DAPI.
- Mount the coverslips onto microscope slides.
- Visualize the cells using a fluorescence microscope and quantify the amount of internalized A β 42 per cell.

Neuronal Protection Assay

This protocol outlines a method to evaluate the neuroprotective effects of **URMC-099** in a co-culture system with activated microglia.

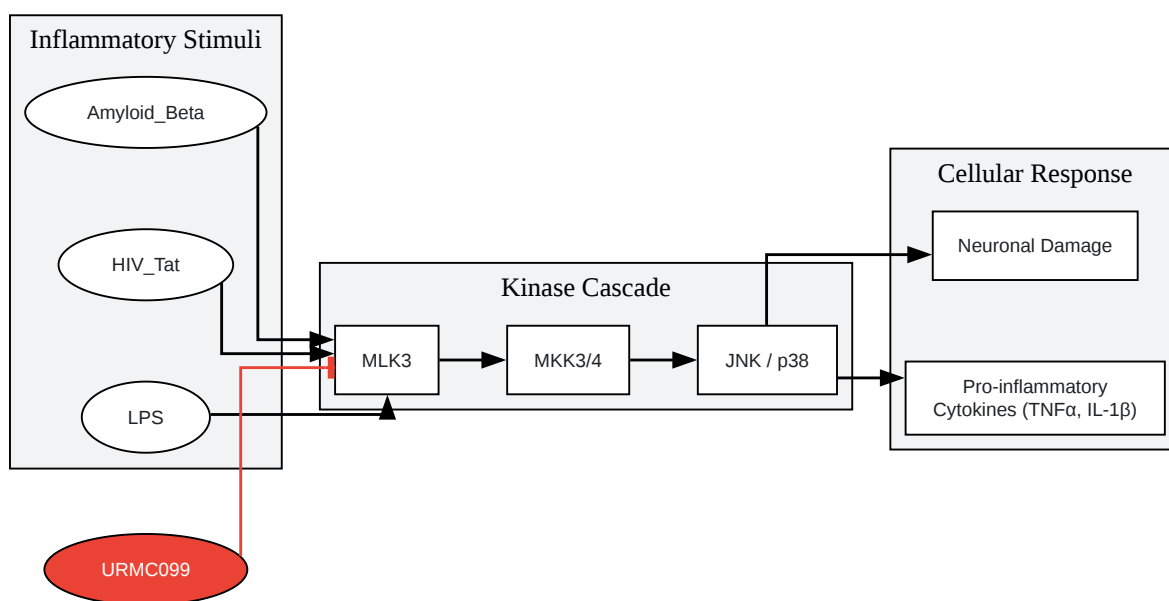
Materials:

- Primary rat hippocampal neurons
- BV-2 cells
- Microfluidic chambers
- Complete neuron culture medium
- Complete BV-2 culture medium
- HIV-1 Tat protein
- **URMC-099**
- Fluorescent markers for axons (e.g., anti- β -III tubulin antibody) and microglia (e.g., anti-Iba1 antibody)

Procedure:

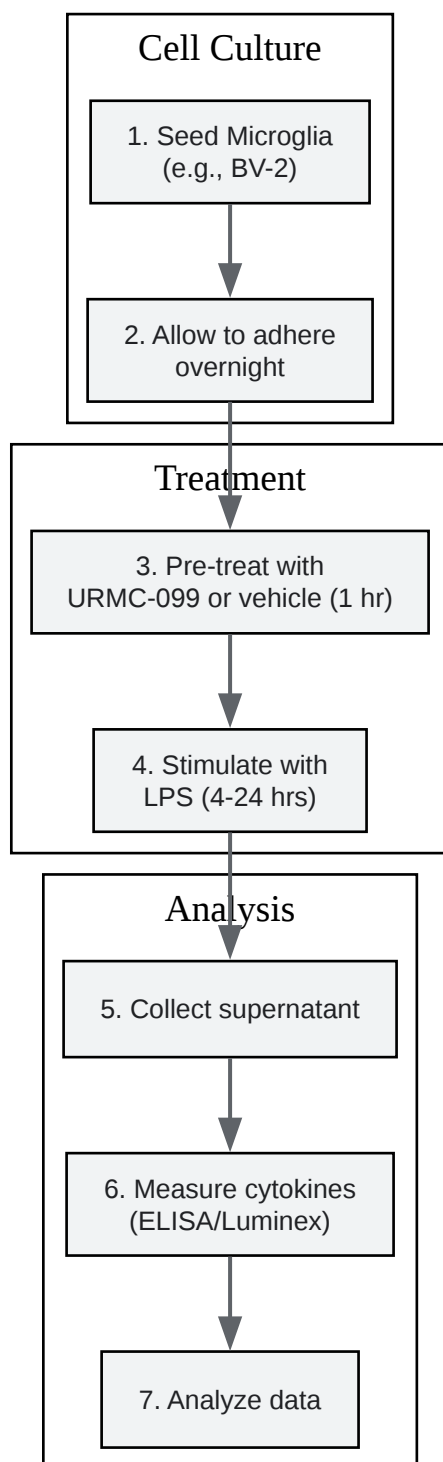
- Culture primary hippocampal neurons in the cell body compartment of microfluidic chambers, allowing axons to grow into the adjacent compartment.[12]
- After 7 days in vitro, a robust axonal network should be established in the axonal compartment.[12]
- Plate BV-2 cells on top of the axonal network.[12]
- Treat the co-culture with HIV-1 Tat (e.g., 1 µg/mL) in the presence or absence of **URMC-099** (e.g., 100 nM) for 18 hours. A vehicle control group should also be included.[12]
- Fix the cells and perform immunocytochemistry to visualize axons (β-III tubulin) and microglia (Iba1).
- Acquire images using a fluorescence microscope and analyze axonal integrity and density to determine the neuroprotective effect of **URMC-099**.

Visualizations

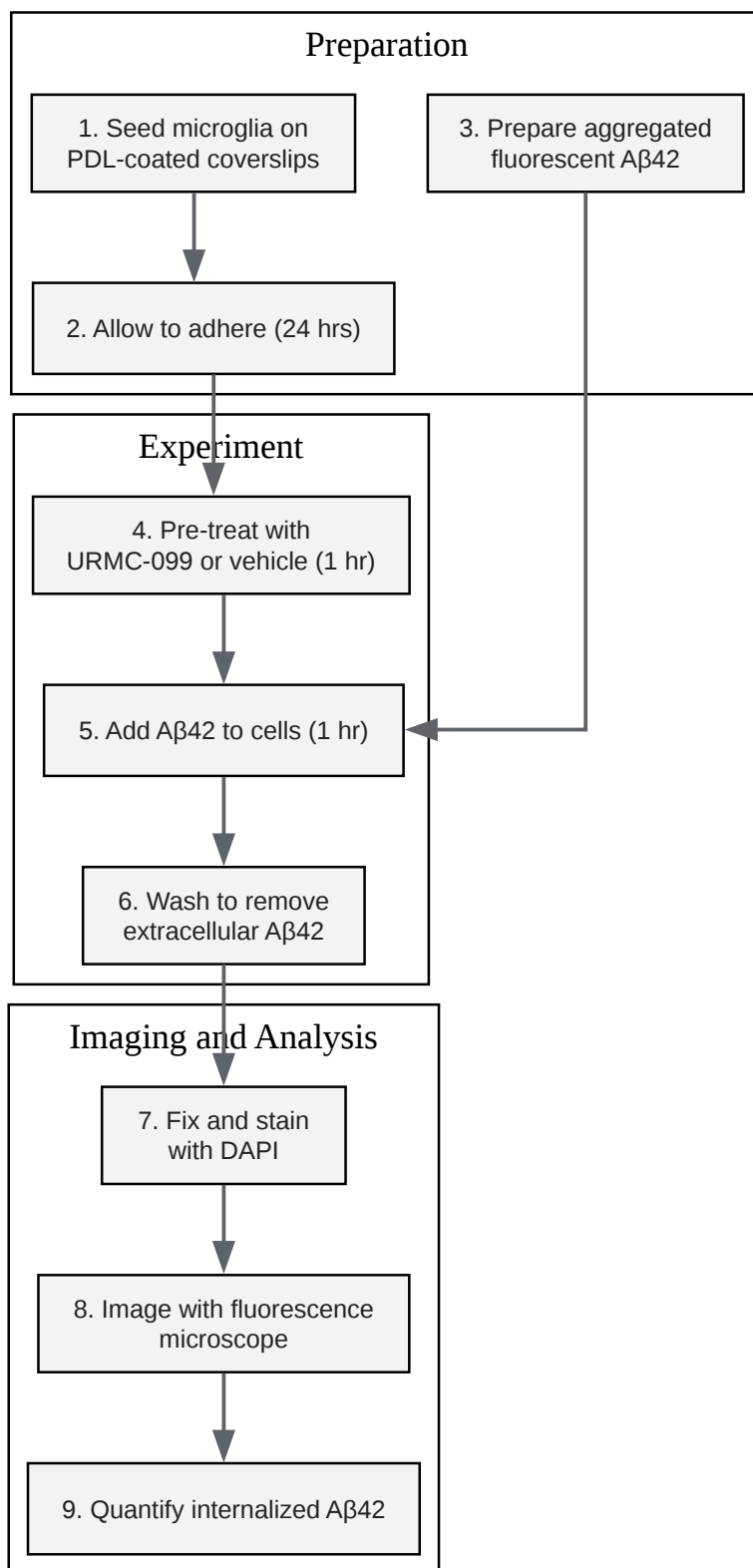


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Caption: **URMC-099** inhibits the MLK3 signaling pathway.

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Caption: Workflow for the microglial cytokine release assay.



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Caption: Workflow for the microglial phagocytosis assay.

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